molecular formula C14H15NO2 B1289426 3-Amino-4-(2-naphthyl)butyric acid CAS No. 544455-87-0

3-Amino-4-(2-naphthyl)butyric acid

Cat. No.: B1289426
CAS No.: 544455-87-0
M. Wt: 229.27 g/mol
InChI Key: WSVMIVFELRCSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2-naphthyl)butyric acid is an organic compound that belongs to the class of amino acids It features a naphthyl group attached to the butyric acid backbone, which imparts unique chemical properties

Scientific Research Applications

3-Amino-4-(2-naphthyl)butyric acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Safety and Hazards

The safety data sheet for 3-Amino-4-(2-naphthyl)butyric acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-naphthyl)butyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-naphthylacetic acid and appropriate amine sources.

    Formation of Intermediate: The 2-naphthylacetic acid is first converted into an intermediate compound through a series of reactions, including esterification and reduction.

    Amination: The intermediate is then subjected to amination reactions to introduce the amino group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Common industrial techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-naphthyl)butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyl ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various halogenating agents or nucleophiles for substitution reactions.

Major Products

    Oxidation Products: Naphthyl ketones or aldehydes.

    Reduction Products: Naphthyl alcohols or amines.

    Substitution Products: Halogenated naphthyl derivatives or other substituted compounds.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-naphthyl)butyric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-(1-naphthyl)butyric acid
  • 3-Amino-4-(3-naphthyl)butyric acid
  • 3-Amino-4-(4-naphthyl)butyric acid

Uniqueness

3-Amino-4-(2-naphthyl)butyric acid is unique due to the position of the naphthyl group, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it valuable for specific research applications.

Properties

IUPAC Name

3-amino-4-naphthalen-2-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,13H,8-9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVMIVFELRCSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591449
Record name 3-Amino-4-(naphthalen-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544455-87-0
Record name 3-Amino-4-(naphthalen-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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